6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Description
6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Properties
IUPAC Name |
6-bromo-3-chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2OS2/c13-6-1-2-7-8(5-6)19-10(9(7)14)11(17)16-12-15-3-4-18-12/h1-5H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZLMGSLACVIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including halogenation, thiazole formation, and amide coupling. A common synthetic route may include:
Thiazole Formation: The thiazole ring can be synthesized by reacting appropriate thioamide precursors with α-haloketones or α-haloesters.
Amide Coupling: The final step involves coupling the thiazole derivative with a carboxylic acid derivative of benzothiophene using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of bromine, chlorine, and thiazole groups can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-BROMO-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Lacks the thiazole substituent, which may affect its chemical properties and applications.
6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-SULFONAMIDE: Contains a sulfonamide group instead of a carboxamide group, potentially altering its reactivity and biological activity.
3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Lacks the bromine substituent, which may influence its chemical behavior and interactions.
Uniqueness
6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the combination of bromine, chlorine, and thiazole substituents on the benzothiophene core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
